molecular formula C20H30ClNO2 B1146857 (-)-Bremazocine hydrochloride CAS No. 74100-60-0

(-)-Bremazocine hydrochloride

Katalognummer: B1146857
CAS-Nummer: 74100-60-0
Molekulargewicht: 351.9 g/mol
InChI-Schlüssel: JNTDEEXUEKTYKU-FWCANSBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Bremazocine hydrochloride is a synthetic opioid compound known for its potent analgesic properties. It is a derivative of the benzomorphan class of opioids and has been studied for its potential use in pain management. Unlike traditional opioids, this compound exhibits a unique pharmacological profile, making it a subject of interest in both clinical and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bremazocine hydrochloride involves several key steps:

    Starting Material: The synthesis typically begins with the preparation of the benzomorphan core structure.

    Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and reduction.

    Final Step: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Bremazocine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups on the benzomorphan core, altering the compound’s activity.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

(-)-Bremazocine hydrochloride exhibits several key pharmacological properties:

  • Analgesic Activity : It is reported to be three to four times more potent than morphine in analgesic efficacy, as demonstrated in animal models using hot plate and tail flick tests .
  • Diuretic Effects : The compound has significant diuretic properties mediated primarily by the central nervous system, making it a candidate for conditions requiring fluid regulation .
  • Psychotomimetic Effects : Unlike traditional opioids, bremazocine can induce dysphoria and other psychotomimetic effects, which may limit its clinical use but also suggest potential applications in understanding substance use disorders .

Pain Management

Due to its potent analgesic properties, this compound is studied as an alternative to traditional opioids. Its unique mechanism of action at the κ-opioid receptor allows for effective pain relief with a reduced risk of dependency and respiratory depression typically associated with mu-opioid agonists .

Substance Use Disorders

Research indicates that (-)-bremazocine may play a role in treating alcohol and drug addiction. Studies show that it reduces self-administration of ethanol and cocaine in non-human primates, suggesting its potential utility in addiction therapy .

Ophthalmology

The compound has been investigated for its effects on intraocular pressure (IOP) and aqueous humor dynamics. In studies involving cynomolgus monkeys, topical administration of bremazocine significantly reduced IOP, indicating potential applications in the treatment of glaucoma .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaKey FindingsStudy Design
Pain Management3-4 times more potent than morphine; minimal respiratory depressionAnimal Model
OphthalmologySignificant reduction in IOP; potential glaucoma treatmentCynomolgus Monkeys
Substance Use DisordersDecreased ethanol and cocaine self-administration; potential addiction therapyNon-Human Primates
Diuretic EffectsMediated by central nervous system; effective diuresis in primatesAnimal Model

Wirkmechanismus

(-)-Bremazocine hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the kappa-opioid receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in potent analgesic effects without the high risk of addiction associated with other opioids.

Vergleich Mit ähnlichen Verbindungen

    Pentazocine: Another benzomorphan derivative with analgesic properties.

    Butorphanol: A mixed agonist-antagonist opioid used for pain relief.

    Nalbuphine: An opioid analgesic with mixed agonist-antagonist activity.

Uniqueness: (-)-Bremazocine hydrochloride is unique due to its high affinity for the kappa-opioid receptor and its ability to provide analgesia without significant risk of addiction. This sets it apart from other opioids, which primarily target the mu-opioid receptor and have a higher potential for abuse.

Biologische Aktivität

(-)-Bremazocine hydrochloride is a potent kappa-opioid receptor agonist that has garnered significant attention for its analgesic properties and unique pharmacological profile. This article explores its biological activity, mechanisms of action, and comparative efficacy with other opioid compounds, supported by relevant research findings and data tables.

This compound primarily exerts its effects through selective binding to the kappa-opioid receptors (KOR) in the central nervous system (CNS). This interaction leads to the modulation of pain signals and neurotransmitter release, resulting in analgesic effects. Unlike traditional opioids that predominantly target mu-opioid receptors (MOR), (-)-Bremazocine exhibits a unique profile that minimizes the risk of addiction and respiratory depression commonly associated with MOR agonists .

Pharmacological Properties

Analgesic Activity
Research indicates that (-)-Bremazocine is three to four times more potent than morphine in analgesic effects, as demonstrated in various animal models such as the hot plate and tail flick tests. Its analgesic efficacy is attributed to its high affinity for KOR, which mediates pain relief without producing the euphoric effects associated with MOR agonists .

Diuretic Effects
In addition to its analgesic properties, (-)-Bremazocine also exhibits diuretic activity. This effect is primarily mediated through central mechanisms rather than peripheral actions, distinguishing it from other opioids that may have variable diuretic responses .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological properties of (-)-Bremazocine compared to other opioid compounds:

CompoundReceptor AffinityAnalgesic Potency (vs Morphine)Diuretic EffectAddiction Potential
(-)-Bremazocine Kappa3-4x more potentYesLow
Morphine MuBaselineVariableHigh
Butorphanol MixedModerateYesModerate
Nalbuphine MixedLower than MorphineYesModerate

Case Studies and Research Findings

  • Animal Studies : In a study involving male rough-skinned newts, administration of (-)-Bremazocine resulted in a dose-dependent reduction in spontaneous locomotor activity, showcasing its CNS effects. Conversely, the opioid antagonist naloxone increased locomotor activity, highlighting the regulatory role of kappa-opioid receptors in motor function .
  • Tolerance and Side Effects : Similar to morphine, repeated doses of (-)-Bremazocine can lead to tolerance regarding its analgesic effects. However, it does not produce significant physical or psychological dependence in animal models, making it a candidate for further exploration in pain management without the typical opioid-related side effects .
  • Clinical Implications : The unique profile of (-)-Bremazocine suggests potential applications in treating chronic pain conditions where traditional opioids may pose risks of addiction or severe side effects. Ongoing research aims to further elucidate its therapeutic potential and optimize dosing strategies for clinical use .

Eigenschaften

CAS-Nummer

74100-60-0

Molekularformel

C20H30ClNO2

Molekulargewicht

351.9 g/mol

IUPAC-Name

(1S)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17?,20-;/m0./s1

InChI-Schlüssel

JNTDEEXUEKTYKU-FWCANSBWSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl

Isomerische SMILES

CC[C@@]12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl

Kanonische SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl

Synonyme

(2R,6S)-6-Ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol Hydrochloride;  Bremazocine Hydrochloride; 

Herkunft des Produkts

United States
Customer
Q & A

Q1: The provided abstract mentions the synthesis and resolution of both (+) and (-) enantiomers of Bremazocine. What is the significance of obtaining the optically pure (-)-Bremazocine hydrochloride?

A1: Many drugs are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our hands). These enantiomers can have different biological activities. While the abstract doesn't explicitly state the reason for resolving the enantiomers, it is likely that this compound exhibits different pharmacological properties compared to its (+) counterpart. Obtaining the optically pure form allows for the investigation and isolation of the specific effects of this compound. Further research on the individual enantiomers helps determine if one enantiomer exhibits a better pharmacological profile, such as increased potency, selectivity for the kappa opioid receptor, or a more favorable side effect profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.